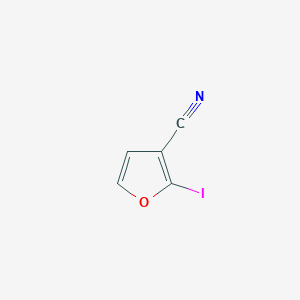

2-Iodo-3-furancarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-3-furancarbonitrile is a chemical compound that is part of the furan platform chemicals . It is a versatile compound that finds applications in various scientific research fields.

Synthesis Analysis

The synthesis of 2-Iodo-3-furancarbonitrile involves the transformation of 3,4,6-tri-O-acetyl-D-glucal into various 2- and 2,3-substituted enantiopure furans. A mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst (synergistic effect) and the yields are between 75% and 89% .Molecular Structure Analysis

The molecular structure of 2-Iodo-3-furancarbonitrile is similar to that of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .Chemical Reactions Analysis

The types of reactions applicable to 2-Iodo-3-furancarbonitrile are similar to those of furan platform chemicals. These include a variety of methods for the synthesis of chiral furans .Aplicaciones Científicas De Investigación

Photocatalytic Synthesis

One specific application of “2-Iodofuran-3-carbonitrile” is in the photocatalytic synthesis of tetra-substituted furans . This process is promoted by carbon dioxide and allows for the construction of two isomers of the high-value tetra-substituted furan scaffold .

Organic Synthesis

Polysubstituted furans, which can be synthesized using “2-Iodofuran-3-carbonitrile”, are of great importance in the flavor and fragrance industry, pharmaceutical industry, and materials chemistry . They are also valuable building blocks in organic synthesis .

Mecanismo De Acción

Direcciones Futuras

The future directions for 2-Iodo-3-furancarbonitrile are likely to be influenced by the broader trends in the chemical industry. There is a growing interest in the use of biomass as a source of chemical reactants, replacing traditional resources such as crude oil . This could potentially lead to new applications and synthesis methods for 2-Iodo-3-furancarbonitrile and similar compounds.

Propiedades

IUPAC Name |

2-iodofuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INO/c6-5-4(3-7)1-2-8-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHGGGRPKFRUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C#N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodofuran-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2868626.png)

![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)

![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)

![3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2868632.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2868634.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2868636.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868637.png)